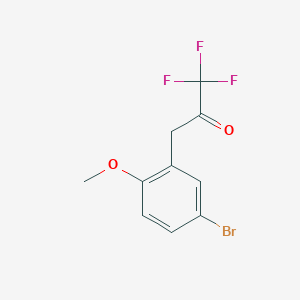

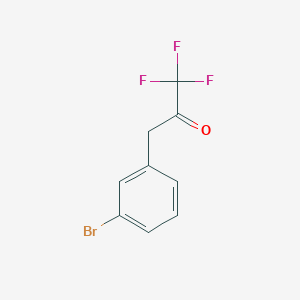

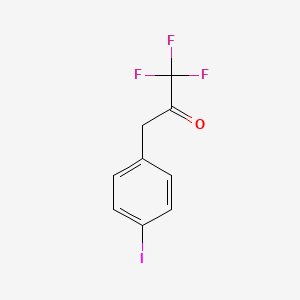

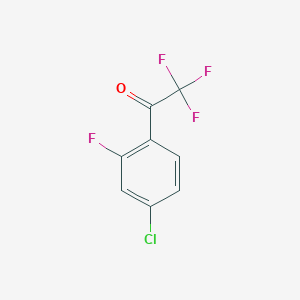

2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid, also known as DMOBTF, is an organic compound that is used in many scientific research applications. It is a white, crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide. DMOBTF is known for its unique properties, such as its high solubility, low toxicity, and ability to be synthesized in a variety of ways.

科学的研究の応用

Optical Gating of Synthetic Ion Channels

In the field of nanofluidics, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been used as a photolabile protecting group for the optical gating of synthetic ion channels. This application involves decorating the inner surface of channels with photolabile hydrophobic molecules, which, upon UV irradiation, generate hydrophilic groups enabling the permselective transport of ionic species in aqueous solutions through the channels. This technology has potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Synthesis of New Heterocyclic Compounds

The synthesis of new heterocyclic compounds with potential biological activity has been demonstrated using a derivative of 4-oxo-butanoic acid. This synthesis involves reactions with antipyrin and other agents to create pyridazinone derivatives and other compounds. Some of these new compounds have shown antimicrobial and antifungal activities, highlighting their potential in pharmaceutical research (Sayed et al., 2003).

Enantioselective Syntheses of Pharmaceutical Intermediates

A novel synthetic strategy for enantioselective synthesis of 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a building block in the preparation of pharmaceuticals like sitagliptin, has been developed. This synthesis involves a series of steps including Pd-catalyzed coupling, l-proline catalyzed reaction, and selective tosylation, leading to high enantiomeric excess and yield. This process is crucial for the production of enantiomerically pure intermediates for antidiabetic drugs (Fıstıkçı et al., 2012).

Thermodynamic Studies in Solvent Systems

The solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid in various solvents and binary mixtures was studied using a gravimetric method. This research offers insights into the thermodynamic behavior of the compound in different solvents, which is vital for understanding its properties in various applications, including pharmaceutical formulations (Fan et al., 2016).

Cascade Reactions in Enzyme Engineering

In enzyme engineering, a PluriZyme, TR2E2, was developed with integrated transaminase and artificial esterase activities. This enzyme efficiently catalyzes cascade reactions converting β-keto esters into β-amino acids, crucial intermediates in antidiabetic drug synthesis. Such developments highlight the role of 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid derivatives in biocatalysis and pharmaceutical synthesis (Roda et al., 2022).

特性

IUPAC Name |

2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-12(2,11(17)18)5-9(16)6-3-7(13)10(15)8(14)4-6/h3-4H,5H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPMRFDLCPFBMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC(=C(C(=C1)F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645351 |

Source

|

| Record name | 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898766-72-8 |

Source

|

| Record name | 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

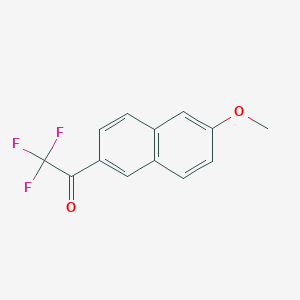

![3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B1325221.png)